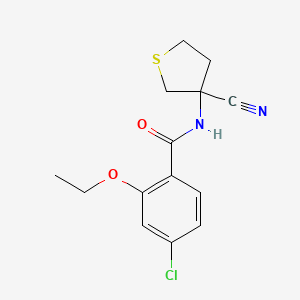

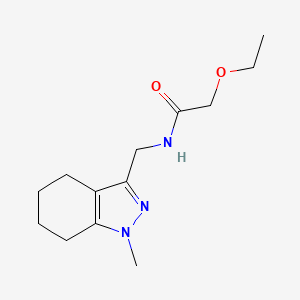

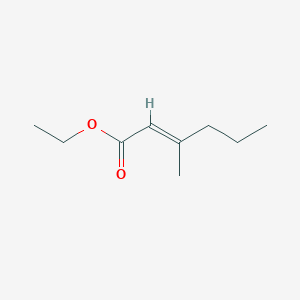

![molecular formula C15H23NO3 B2942757 tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate CAS No. 1221346-18-4](/img/structure/B2942757.png)

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate”, there are related compounds that have been synthesized. For instance, methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate has been synthesized by simple reduction and inversion methods .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate” are not explicitly mentioned in the retrieved sources .Scientific Research Applications

Organic Synthesis and Chemical Analysis

- The compound has been utilized in the development of a routine capillary gas-chromatographic profiling method for the simultaneous quantitative determination of various metabolites originating from the metabolism of tyrosine and tryptophan. This method is useful for diagnosing and following up on patients with functional tumors and for pharmacokinetic studies of administered aromatic amino acids, indicating the compound's role in enhancing analytical capabilities in medical research (Muskiet et al., 1981).

Molecular and Crystal Structure Analysis

- Studies on tert-butyldiphenylsilanes, including variations with methoxy and amino derivatives, have elucidated the effects of functional group variation on intermolecular interaction patterns in the molecular crystalline state. These findings underscore the significance of lone electron pair density transfer from nitrogen to silicon atoms, demonstrating the compound's relevance in the study of molecular structures and interactions (Bauer et al., 2021).

Catalysis and Asymmetric Synthesis

- The compound has been referenced in the context of rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Research shows that rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups enable high enantioselectivities and catalytic activities, highlighting its importance in the development of chiral pharmaceutical ingredients and providing insight into reaction pathways and enantioselection mechanisms (Imamoto et al., 2012).

Organic Acids in Microbial Metabolism

- Research involving organic acids analyzed as tert-butyldimethylsiyl derivatives in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon suggests the compound's utility in understanding microbial metabolism, especially in extreme environments like deep-sea hydrothermal vents (Rimbault et al., 1993).

Foldamer Research

- The title compound has been used as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization. Such research contributes to the development of novel biomimetic structures, potentially impacting materials science and drug design (Abbas et al., 2009).

properties

IUPAC Name |

tert-butyl 3-[(2-methoxyphenyl)methylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)19-14(17)9-10-16-11-12-7-5-6-8-13(12)18-4/h5-8,16H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCBELUGNMGXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

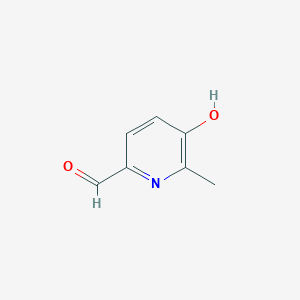

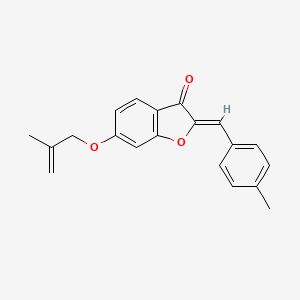

![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)

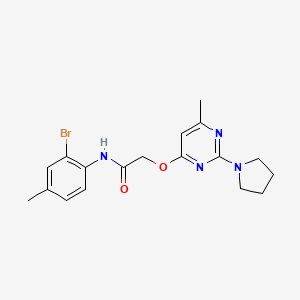

![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)

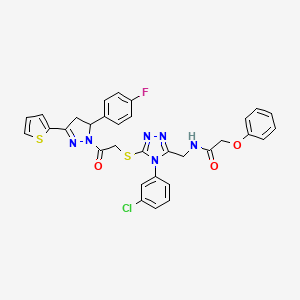

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2942682.png)

![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)

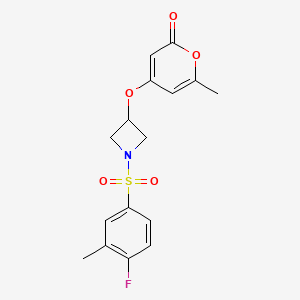

![5-((4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942691.png)